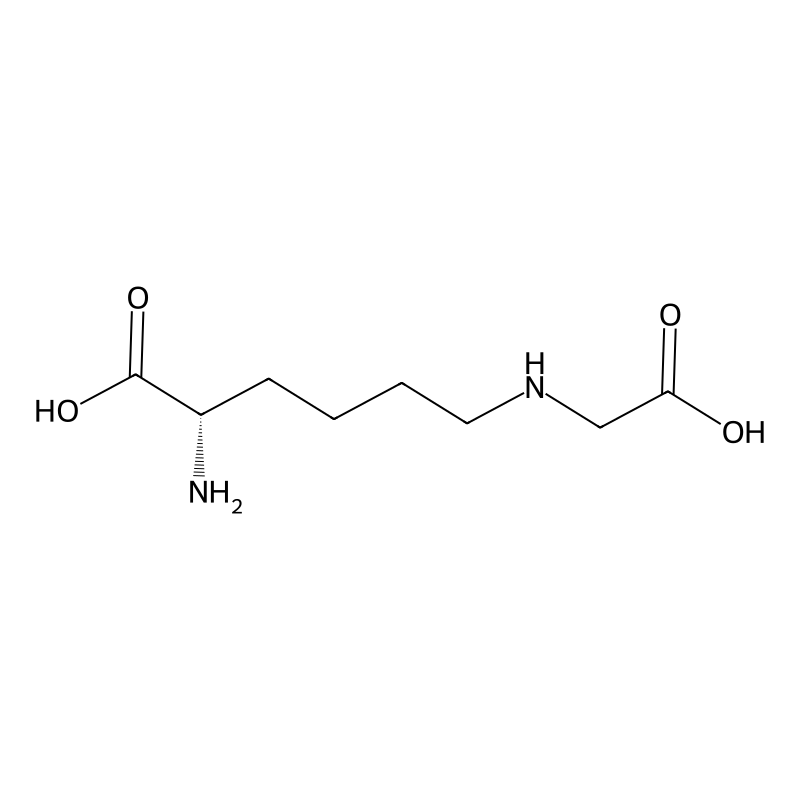N(6)-carboxymethyllysine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
CML as a Marker for Advanced Glycation End Products (AGEs)
- AGEs are a collection of modified sugars that form on proteins and fats when exposed to sugars or fats at high temperatures over time.Source: Wikipedia:
- CML is the most common AGE measured in food and biological samples. Source: National Institutes of Health: )
- Researchers use CML levels to estimate the overall amount of AGEs in a sample. This helps them study the role of AGEs in various biological processes.
CML and Age-Related Studies
- Studies suggest a correlation between CML levels and aging. Source: Wikipedia:
- Researchers are investigating whether CML accumulation contributes to age-related health issues.
CML as a Potential Therapeutic Target
- The specific functions of CML within the body are still being explored.
- Some studies have shown promise in using antibodies that target CML as a potential therapeutic approach for certain diseases. Source: Wikipedia:
Ongoing Research
- Research on CML is ongoing, and scientists are continuing to learn more about its role in health and disease.
- Future studies may shed light on the potential of targeting CML for therapeutic purposes.
N(6)-carboxymethyllysine is a significant compound classified as an advanced glycation endproduct (AGE). This compound is formed through the reaction of lysine, an amino acid, with reducing sugars under physiological conditions. Its structure consists of a carboxymethyl group attached to the nitrogen atom of the lysine side chain, specifically at the N(6) position. N(6)-carboxymethyllysine is widely recognized as a marker for AGEs, particularly in food analysis and biological research. It has been implicated in various health-related issues, including diabetes and aging, as it can accumulate in tissues and affect cellular functions .
CML can accumulate in tissues over time due to its formation during normal metabolic processes and dietary intake of AGEs. The accumulation of AGEs, including CML, is associated with various negative health effects.
CML can modify protein structure and function, potentially leading to:
- Increased stiffness and decreased elasticity of tissues
- Impaired cellular function
- Chronic inflammatory processes
N(6)-carboxymethyllysine exhibits several biological activities that have garnered attention in medical research:
- Pro-inflammatory Effects: This compound has been shown to promote inflammation by activating pathways associated with oxidative stress and inflammatory cytokines.
- Impact on Cellular Functions: N(6)-carboxymethyllysine can interfere with normal cellular processes, including cell signaling and apoptosis, which may contribute to age-related diseases.
- Potential Therapeutic Target: Research indicates that humanized monoclonal antibodies targeting N(6)-carboxymethyllysine may have therapeutic potential in treating conditions such as pancreatic cancer .
N(6)-carboxymethyllysine has several important applications:
- Biomarker for Disease: It serves as a biomarker for assessing glycation levels in patients with diabetes and other metabolic disorders.
- Food Industry: In food science, it is used to evaluate the extent of glycation in processed foods, which can affect nutritional quality and safety.
- Research Tool: It is utilized in research studies investigating the role of AGEs in aging, chronic diseases, and inflammation .
Studies have shown that N(6)-carboxymethyllysine interacts with various biological molecules:
- Proteins: It can modify proteins through glycation, affecting their structure and function.
- Receptors: Research indicates that this compound may bind to specific receptors involved in inflammatory responses, influencing cellular signaling pathways.
- Gut Microbiota: Emerging evidence suggests that gut microbiota may influence the levels of N(6)-carboxymethyllysine in circulation, linking dietary patterns to systemic health outcomes .
N(6)-carboxymethyllysine shares structural similarities with other advanced glycation endproducts. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Characteristics |
|---|---|---|
| N(ε)-fructosyllysine | Similar glycation site | Formed from fructose; implicated in diabetes complications |
| Carboxyethyllysine | Similar backbone | Derived from ethylglyoxal; linked to oxidative stress |
| Pentosidine | Different backbone | More complex structure; associated with chronic kidney disease |
N(6)-carboxymethyllysine is unique due to its specific formation from lysine and reducing sugars, making it a critical marker for studying AGEs in both food science and clinical settings .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 38 of 42 companies (only ~ 9.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website








